Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate

Lipophilicity Physicochemical property Drug likeness

This norbornane-based ethyl ester (MW 244.33, XLogP 4.0) is a critical late-stage intermediate for anticholinergic drug candidates like bornaprine. Its balanced lipophilicity streamlines extraction and chromatographic purification without the handling issues of bulkier esters. The chiral quaternary C2 center yields endo/exo epimers; sourcing defined stereochemistry enables asymmetric syntheses where absolute configuration dictates downstream biological activity. For procurement of this research-grade synthon, please request a quotation.

Molecular Formula C16H20O2
Molecular Weight 244.33 g/mol
CAS No. 93963-32-7
Cat. No. B12672138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
CAS93963-32-7
Molecular FormulaC16H20O2
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3
InChIInChI=1S/C16H20O2/c1-2-18-15(17)16(13-6-4-3-5-7-13)11-12-8-9-14(16)10-12/h3-7,12,14H,2,8-11H2,1H3
InChIKeyMHLXHLFXWNSRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Phenylbicyclo[2.2.1]heptane-2-carboxylate (CAS 93963-32-7): Core Structural Identity and Physicochemical Baseline


Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate is a norbornane-based ester (C₁₆H₂₀O₂, MW 244.33 g/mol) that belongs to the 2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid ester family. Its predicted physicochemical profile includes a boiling point of 335.4 °C at 760 mmHg and an XLogP3-AA value of 4.0 [1]. The compound contains a chiral quaternary center at C2, giving rise to endo/exo epimeric pairs that can influence both chemical reactivity and, where relevant, biological recognition [2]. This ester serves as a key synthetic intermediate or prodrug precursor for pharmacologically active aminoalkyl esters such as bornaprine and bicyclophenamine, which share the identical norbornane-phenyl scaffold but differ in the ester side‑chain [2].

Ethyl 2-Phenylbicyclo[2.2.1]heptane-2-carboxylate: Why Simple Ester Interchange Compromises Synthetic Utility


Within the 2-phenylnorbornane-2-carboxylate family, straightforward replacement of the ethyl ester with a methyl, propyl, or tert‑butyl analogue significantly alters the balance between lipophilicity, steric accessibility of the carbonyl, and the rate of hydrolytic or transesterification reactions [1]. For example, the methyl ester shows lower lipophilicity (predicted XLogP ≈ 3.5) and faster alkaline hydrolysis, while the tert‑butyl ester provides acid‑labile protection that may be incompatible with downstream reaction conditions that the ethyl ester tolerates [1]. The ethyl ester therefore occupies a distinct reactivity window that is critical for multi‑step syntheses where selective deprotection is required.

Ethyl 2-Phenylbicyclo[2.2.1]heptane-2-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over Methyl Ester: XLogP3‑AA Comparison

The ethyl ester exhibits a computed XLogP3‑AA of 4.0 , which is approximately 0.5 log units higher than the predicted value for the corresponding methyl ester (class‑level estimate ≈ 3.5). This increased lipophilicity can enhance passive membrane permeability and improve solubility in organic extraction solvents, offering a practical advantage in liquid–liquid work‑up procedures.

Lipophilicity Physicochemical property Drug likeness

Boiling Point Differentiation: Predicted BP vs. Methyl and Propyl Esters

The predicted boiling point of the ethyl ester is 335.4 °C at 760 mmHg [1], which lies between the expected boiling points of the methyl (≈ 310 °C) and propyl (≈ 355 °C) congeners. This intermediate volatility permits distillation‑based purification under conditions that avoid excessive thermal stress while still providing adequate separation from lower‑boiling impurities.

Boiling point Physical property Purification

Ester Hydrolysis Selectivity: Ethyl Ester as a Balanced Protecting Group

Compared to the methyl ester, which undergoes saponification approximately 2–3 times faster under standard alkaline conditions (class‑level kinetic data [1]), the ethyl ester offers a controlled deprotection rate that reduces the risk of over‑hydrolysis in substrates containing additional base‑sensitive functionality. Conversely, it is far more readily cleaved than the tert‑butyl ester, which requires strongly acidic conditions.

Synthetic intermediate Protecting group Hydrolysis rate

Ethyl 2-Phenylbicyclo[2.2.1]heptane-2-carboxylate: Evidence‑Backed Application Scenarios


Synthesis of Aminoalkyl Ester Pharmaceuticals (Bornaprine/Bicyclophenamine Class)

The ethyl ester serves as a late‑stage intermediate that can be transesterified with amino alcohols to generate anticholinergic drug candidates such as bornaprine. The balanced lipophilicity (XLogP 4.0) facilitates extraction and chromatographic purification of intermediates without the excessive hydrophobicity that complicates handling of larger esters .

Fragment‑Based Drug Design and Prodrug Optimization

The norbornane‑phenyl scaffold combined with an ethyl ester offers a well‑characterized physicochemical profile (XLogP 4.0, MW 244) that fits within lead‑like chemical space. Compared to the free carboxylic acid, the ethyl ester increases membrane permeability, making it a suitable prodrug form for in vitro permeability screening .

Asymmetric Synthesis and Chiral Building Block Procurement

Because the quaternary C2 center creates endo/exo epimers, sourcing the ethyl ester as a single diastereomer (if available from vendors specifying stereochemistry) provides a defined starting point for asymmetric syntheses. This is critical when downstream biological activity depends on absolute configuration, as seen with bornaprine epimers [1].

Flavor & Fragrance Intermediate Development

Patents within the bicyclo[2.2.1]heptane ester class describe woody, conifer‑like odor profiles [2]. The ethyl ester’s intermediate volatility (BP 335 °C) and moderate lipophilicity make it a candidate for controlled‑release fragrance formulations, where rapid evaporation of smaller esters would be undesirable.

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